N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-ethyl-5-(4-methoxyphenyl)-substituted triazole core linked to a (3-chlorophenyl)methylidene acetohydrazide moiety via a sulfanyl bridge. Synthesis typically involves condensation of hydrazides with substituted ketones or aldehydes in ethanolic HCl, followed by recrystallization (e.g., as described for analogous compounds in and ). Such triazole derivatives are studied for their bioactivity, particularly due to the –N–C–S motif, which is associated with antimicrobial and enzyme-inhibiting properties.
Properties
Molecular Formula |
C20H20ClN5O2S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-3-26-19(15-7-9-17(28-2)10-8-15)24-25-20(26)29-13-18(27)23-22-12-14-5-4-6-16(21)11-14/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12+ |
InChI Key |
KZSZAACABPFGOE-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. The presence of the triazole ring is particularly notable as triazoles are known for their antifungal activity. Research indicates that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Properties
In silico studies have suggested that N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Potential
Recent investigations have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ in substituents on the triazole ring and the benzylidene group. Key examples include:
- ZE-4b : Contains a pyridine-2-yl group instead of 4-methoxyphenyl on the triazole and a 2-phenylmethylidene group.
- ZE-5a : Features a cyclohexyl group on the triazole and a sulfonyl substituent on the hydrazide.
- 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide (): Substitutes the 4-ethyl-5-(4-methoxyphenyl) triazole with 4-phenyl-5-(4-chlorophenyl) and replaces the 3-chlorophenylmethylidene with a 2-ethoxyphenyl group.
- N'-[(E)-(2-Chlorophenyl)methylene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Uses a 4-methylphenyl group on the triazole and a 2-chlorophenylmethylidene substituent.
Physicochemical Properties
- Crystallography: Analogs like N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () crystallize in monoclinic systems (space group P21/c), with hydrogen bonding influencing stability.
- Electronic Properties : DFT studies on analogs () reveal substituent-dependent charge distribution and intermolecular interactions.
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and thiocarbonyl compounds. The general synthetic route can be summarized as follows:
- Formation of Hydrazone : Reacting 3-chlorobenzaldehyde with acetohydrazide to form the hydrazone derivative.
- Thiazole or Triazole Formation : Introducing the triazole moiety through cyclization reactions involving appropriate precursors.
- Final Modifications : Incorporating the ethyl and methoxy substituents to enhance biological activity.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 20 to 40 µM, indicating moderate potency compared to standard antibiotics .
Antifungal Activity
In addition to antibacterial effects, this compound has also been tested for antifungal activity. It showed promising results against several fungal strains, particularly those resistant to conventional treatments. The mechanism appears to involve disruption of fungal cell wall synthesis and function .
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited lower toxicity towards normal cells, suggesting a selective anticancer effect .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Molecular Structure investigated the antimicrobial efficacy of related hydrazone derivatives. The authors reported that compounds with similar structural features exhibited significant antibacterial activity, supporting the hypothesis that modifications in the hydrazone structure can enhance biological effects .
Case Study 2: Cytotoxic Effects
Research conducted on triazole derivatives indicated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance activity . This aligns with findings on this compound.
Research Findings
| Biological Activity | Tested Organisms/Cells | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 20 - 40 | Moderate potency compared to standard antibiotics |
| Antifungal | Various fungal strains | Not specified | Disruption of cell wall synthesis |
| Cytotoxicity | Cancer cell lines | Not specified | Induces apoptosis selectively in cancer cells |
Q & A
Q. What are the recommended synthetic routes for preparing N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?
Methodological Answer: The compound can be synthesized via a multi-step protocol:
Triazole Core Formation : React 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide under basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanyl-acetohydrazide moiety .
Schiff Base Condensation : Condense the intermediate with 3-chlorobenzaldehyde in ethanol under reflux (12–24 hrs) to form the hydrazone linkage. Monitor reaction completion via TLC or HPLC .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.
Q. How is the structural identity of this compound validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- FTIR : Confirm the presence of C=N (1590–1620 cm⁻¹), S–C (650–700 cm⁻¹), and N–H (3200–3300 cm⁻¹) stretches .
- NMR : Assign signals for the triazole ring protons (δ 7.8–8.2 ppm, ¹H), methoxy group (δ 3.8 ppm, singlet), and hydrazide NH (δ 10.2 ppm) .
- X-ray Crystallography : Resolve single-crystal structures using SHELXL (for refinement) and OLEX2 (for visualization). Validate geometry with PLATON/CHECKCIF .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer: Employ in silico strategies:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., thrombin for anticoagulant activity). Optimize ligand poses with AMBER force fields .
DFT Calculations : Perform B3LYP/6-311G(d,p) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP), and hyperpolarizability (for NLO properties) .
ADMET Prediction : Utilize SwissADME or pkCSM to assess pharmacokinetics (e.g., bioavailability, BBB penetration).
Q. Example DFT Results :
| Property | Value (B3LYP/6-311G(d,p)) |
|---|---|
| HOMO-LUMO Gap (eV) | 4.2 |
| Dipole Moment (Debye) | 5.8 |
| LogP | 3.1 |
Q. How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer: Address common issues:
- Disordered Atoms : Apply PART commands in SHELXL to model split positions. Use ISOR restraints to stabilize thermal parameters .
- Twinned Data : Test for twinning using CELL_NOW or ROTAX. Refine with TWIN/BASF commands in SHELXL .
- Validation Tools : Check for missed symmetry (PLATON/ADDSYM) and hydrogen bonding consistency (Mercury CSD).
Case Study :
A crystal with Rint > 0.08 may require:
- Reintegration of diffraction images (via HKL-3000).
- Re-refinement with alternate space groups (e.g., P2₁/c vs. P1̄).
Q. What experimental design optimizes reaction yields for derivatives of this compound?
Methodological Answer: Apply Design of Experiments (DoE):
Screening : Use a Plackett-Burman design to identify critical factors (e.g., solvent polarity, temperature).
Optimization : Perform a Central Composite Design (CCD) to maximize yield. Analyze via ANOVA in Minitab or JMP .
Scale-Up : Translate conditions to continuous-flow reactors (e.g., Syrris Asia) for reproducibility .
Q. Optimized Parameters :
| Factor | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Solvent (DMF:H₂O) | 9:1 |
| Catalyst (K₂CO₃) | 1.5 equiv |
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, characterization, and initial bioactivity.
- Advanced : Address computational modeling, crystallographic refinement, and process optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
